molecular formula C37H31NO4S B557261 Fmoc-D-Cys(Trt)-OH CAS No. 167015-11-4

Fmoc-D-Cys(Trt)-OH

Cat. No.: B557261
CAS No.: 167015-11-4
M. Wt: 585.7 g/mol
InChI Key: KLBPUVPNPAJWHZ-UUWRZZSWSA-N
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Description

Fmoc-D-Cys(Trt)-OH: is a derivative of cysteine, an amino acid, where the cysteine is protected by a triphenylmethyl (Trt) group and the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions involving the thiol group of cysteine during peptide chain assembly .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Cys(Trt)-OH typically involves the protection of the thiol group of cysteine with a triphenylmethyl group and the amino group with a fluorenylmethyloxycarbonyl group. The process begins with the protection of the thiol group using triphenylmethyl chloride in the presence of a base such as triethylamine. The amino group is then protected using fluorenylmethyloxycarbonyl chloride under basic conditions .

Industrial Production Methods: In industrial settings, the synthesis of this compound is carried out using automated peptide synthesizers. These machines facilitate the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid support. The use of automated systems ensures high efficiency and reproducibility in the production of this compound .

Chemical Reactions Analysis

Types of Reactions: Fmoc-D-Cys(Trt)-OH undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Deprotection: Piperidine for Fmoc removal, TFA for Trt removal.

    Coupling: DIC and HOBt for peptide bond formation.

Major Products Formed:

Scientific Research Applications

Chemistry: Fmoc-D-Cys(Trt)-OH is widely used in the synthesis of peptides and proteins. It allows for the selective protection and deprotection of the cysteine thiol group, facilitating the synthesis of complex peptides with multiple disulfide bonds .

Biology: In biological research, this compound is used to synthesize peptides that can be used as probes to study protein-protein interactions, enzyme-substrate interactions, and other biochemical processes

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tritylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H31NO4S/c39-35(40)34(38-36(41)42-24-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)25-43-37(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H,38,41)(H,39,40)/t34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLBPUVPNPAJWHZ-UUWRZZSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H31NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428234
Record name Fmoc-D-Cys(Trt)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

585.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167015-11-4
Record name Fmoc-D-Cys(Trt)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fmoc-D-Cys(Trt)-OH
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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